3-(2,5-Difluorophenyl)propanoic acid CAS number
3-(2,5-Difluorophenyl)propanoic acid CAS number
An In-depth Technical Guide to 3-(2,5-Difluorophenyl)propanoic acid
CAS Number: 130408-15-0
This technical guide provides a comprehensive overview of 3-(2,5-Difluorophenyl)propanoic acid, tailored for researchers, scientists, and professionals in drug development. The document covers its chemical properties, synthesis, potential biological activities, and standardized experimental protocols.
Chemical and Physical Properties
3-(2,5-Difluorophenyl)propanoic acid is a fluorinated aromatic carboxylic acid.[1] Its core structure consists of a propanoic acid backbone substituted with a 2,5-difluorophenyl group.[1] This compound is recognized as a valuable intermediate in the fields of medicinal chemistry and materials science.[1]
| Property | Value | Reference |
| CAS Number | 130408-15-0 | [2] |
| Molecular Formula | C₉H₈F₂O₂ | [1] |
| Molecular Weight | 186.16 g/mol | |
| IUPAC Name | 3-(2,5-difluorophenyl)propanoic acid | [2] |
| InChI Key | DURXQDAFKSWAES-UHFFFAOYSA-N | [2] |
| Purity (Commercial) | ≥98% | [1][2] |
| Physical Form | Solid | |
| Storage Temperature | Room Temperature | [2] |
Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not consistently available in the reviewed literature. Commercial suppliers may provide lot-specific data.
Synthesis and Experimental Protocols
The synthesis of 3-(2,5-Difluorophenyl)propanoic acid can be achieved through several routes. Below is a representative workflow and a detailed experimental protocol based on common organic synthesis methods for related compounds.
Synthesis Workflow
The following diagram illustrates a common synthetic pathway.
Caption: General workflow for the synthesis of 3-(2,5-Difluorophenyl)propanoic acid.
Representative Synthesis Protocol
This protocol describes the synthesis via the Williamson ether synthesis followed by hydrolysis, a common method for such structures.
Objective: To synthesize 3-(2,5-Difluorophenyl)propanoic acid from 2,5-difluorophenol.
Materials:
-
2,5-Difluorophenol
-
Ethyl 3-bromopropanoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Addition of Reagent: While stirring, add ethyl 3-bromopropanoate (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up (Ester Intermediate): After cooling to room temperature, filter the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-(2,5-difluorophenoxy)propanoate.
-
Saponification: Dissolve the crude ester in a mixture of ethanol and a 2M aqueous solution of NaOH. Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by recrystallization or column chromatography to yield pure 3-(2,5-Difluorophenyl)propanoic acid.
Biological Activity and Potential Mechanisms
Arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Literature suggests that 3-(2,5-Difluorophenyl)propanoic acid may exhibit similar anti-inflammatory properties, as well as antimicrobial effects.[1]
Potential Anti-inflammatory Activity
The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[5][6] By blocking COX-1 and/or COX-2, these drugs reduce prostaglandin levels.[5]
Caption: Inhibition of the COX-2 pathway, a likely mechanism for anti-inflammatory action.
Potential Antimicrobial Activity
In vitro studies have suggested that the compound is effective against bacterial strains such as Staphylococcus aureus and Escherichia coli.[1] The precise mechanism is not well-elucidated but may involve the disruption of essential bacterial pathways due to the compound's structure.[7] The mechanism for many arylpropionic acid derivatives involves inhibition of bacterial type I signal peptidase (SPase), which disrupts protein secretion and localization.[7][8]
Protocol for Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial effectiveness.
Objective: To determine the MIC of 3-(2,5-Difluorophenyl)propanoic acid against E. coli and S. aureus.
Materials:
-
3-(2,5-Difluorophenyl)propanoic acid
-
Bacterial strains (E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO.
-
Bacterial Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate using MHB to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.[9]
Spectroscopic Data
Note: As of the date of this document, publicly accessible, experimentally-derived 1H NMR, 13C NMR, and mass spectrometry data specifically for 3-(2,5-Difluorophenyl)propanoic acid (CAS 130408-15-0) are limited. The following descriptions are based on the analysis of related propanoic acid structures and serve as a predictive guide for characterization.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.
-
Aromatic Region (~7.0-7.5 ppm): Three signals corresponding to the three protons on the difluorophenyl ring, exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.
-
Aliphatic Region (~2.5-3.0 ppm): Two triplet signals corresponding to the two methylene (-CH₂-) groups of the propanoic acid chain. The -CH₂- group adjacent to the aromatic ring will likely appear further downfield than the -CH₂- group adjacent to the carboxyl group.
-
Carboxylic Acid Proton (~10-12 ppm): A broad singlet for the -COOH proton, which is exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum should display nine distinct signals.
-
Carbonyl Carbon (~170-180 ppm): One signal for the carboxylic acid carbon.
-
Aromatic Carbons (~110-165 ppm): Six signals for the carbons of the difluorophenyl ring. The carbons directly bonded to fluorine will appear as doublets due to ¹³C-¹⁹F coupling and will be significantly downfield.
-
Aliphatic Carbons (~25-40 ppm): Two signals for the methylene carbons.
Mass Spectrometry (Predicted)
In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ should be observed at m/z 186. Key fragmentation patterns for phenylpropanoic acids typically involve:
-
Loss of the carboxyl group (-COOH, 45 Da) leading to a fragment at m/z 141.
-
McLafferty rearrangement, if applicable, could lead to characteristic neutral losses.
-
Cleavage of the bond between the two methylene groups.
-
Fragments corresponding to the difluorophenyl moiety.[10]
References
- 1. 3-(2,5-Difluorophenoxy)propanoic acid | 942485-40-7 | Benchchem [benchchem.com]
- 2. 3-(2,5-Difluorophenyl)propanoic acid | 130408-15-0 [sigmaaldrich.com]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]






